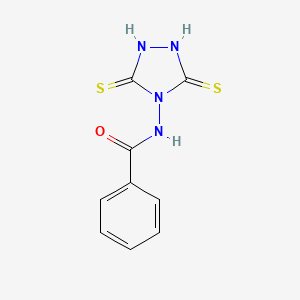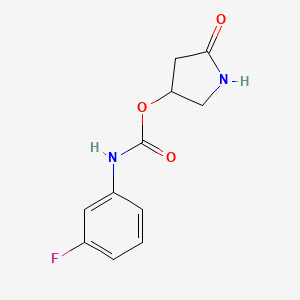![molecular formula C15H18Cl2N2O2 B12894247 ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate CAS No. 92869-57-3](/img/structure/B12894247.png)
ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an ethyl ester group at the 3-position and a bis(2-chloroethyl)amino group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylate Group: The carboxylate group can be introduced by esterification of the indole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Substitution with Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group can be introduced by reacting the indole derivative with bis(2-chloroethyl)amine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indole derivatives with new functional groups.
Scientific Research Applications
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of anticancer agents due to its potential cytotoxic activity.
Biological Studies: Employed in studies to understand the mechanism of action of indole derivatives in biological systems.
Chemical Biology: Utilized as a probe to investigate the interactions of indole derivatives with biological macromolecules.
Industrial Applications: Used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication and transcription . This results in the disruption of cellular processes and induces cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate
- Chlorambucil
- 5-[Bis-2(Chloro-Ethyl)-Amino]-2,4-Dintro-Benzamide
Uniqueness
Ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct biological activities compared to other similar compounds. The presence of the bis(2-chloroethyl)amino group enhances its potential as an alkylating agent, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
92869-57-3 |
|---|---|
Molecular Formula |
C15H18Cl2N2O2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-2-21-15(20)13-10-18-14-4-3-11(9-12(13)14)19(7-5-16)8-6-17/h3-4,9-10,18H,2,5-8H2,1H3 |
InChI Key |
AAIQFZPANIDUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


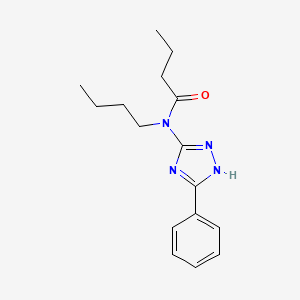
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)

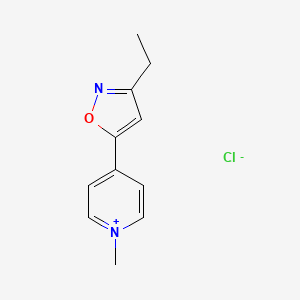
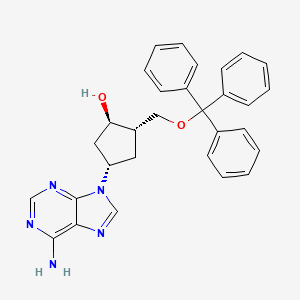
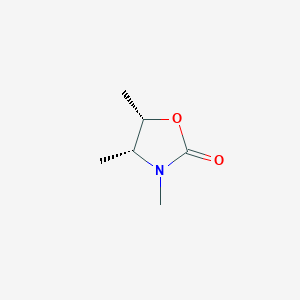
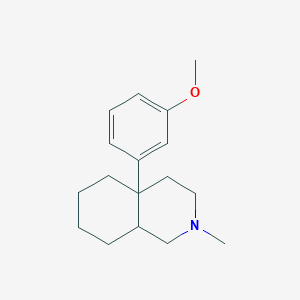
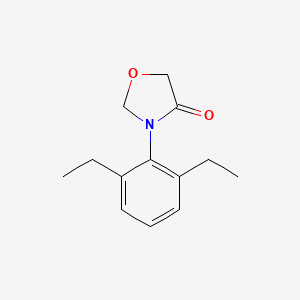
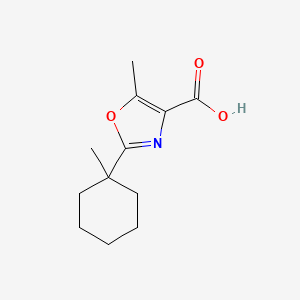
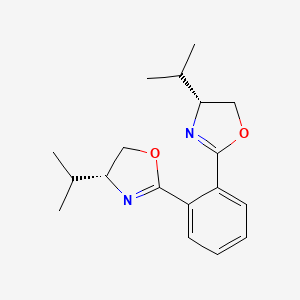
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
